molecular formula C3H3F3O3S B1252156 Vinyl triflate CAS No. 53547-61-8

Vinyl triflate

Cat. No. B1252156
CAS RN: 53547-61-8
M. Wt: 176.12 g/mol
InChI Key: VDDXQSUSMHZCLS-UHFFFAOYSA-N
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Description

Vinyl triflate, also known as Vinyl trifluoromethanesulfonate, is a chemical compound with the molecular formula C3H3F3O3S . It is a valuable precursor for vinyl cations, vinyl carbenes, and electrophiles for transition-metal-catalyzed cross-coupling reactions .


Synthesis Analysis

Vinyl triflates can be synthesized through various methods. For instance, a nickel-catalyzed reductive aminocarbonylation reaction has been described, where vinyl triflates and nitroarenes are used as readily available starting materials . Another method involves the synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride .


Molecular Structure Analysis

The molecular structure of Vinyl triflate consists of carbon, hydrogen, fluorine, oxygen, and sulfur atoms . The average mass of Vinyl triflate is 176.114 Da and the monoisotopic mass is 175.975494 Da .


Chemical Reactions Analysis

Vinyl triflates participate in various chemical reactions. For instance, they are used in nickel-catalyzed reductive aminocarbonylation reactions for the synthesis of α,β-unsaturated amides . They are also involved in Ni-catalyzed cross-electrophile coupling reactions .


Physical And Chemical Properties Analysis

Vinyl triflate is a chemical compound with the molecular formula C3H3F3O3S . More specific physical and chemical properties may depend on the conditions under which the compound is stored and used.

Scientific Research Applications

Cross-Coupling Reactions and Selectivity

Vinyl triflates are increasingly used for their facile preparation from carbonyl compounds and phenols. They are notably effective in cross-coupling reactions with organo-metallics, displaying superior regio- and diastereoselectivity compared to halides, particularly in Heck reactions. These qualities make vinyl triflates advantageous in the synthesis of natural products and various organic compounds (Ritter, 1993).

Electrochemical Applications

Vinyl triflate, specifically sodium triflate, is utilized in developing gel polymer electrolyte membranes for electric double-layer capacitors. This application highlights its role in enhancing ionic conductivity and thermal stability, contributing to the efficient functioning of energy storage devices (Wang, Chen, & Song, 2020).

Synthesis of β-Methylthio Vinyl Triflates

Vinyl triflates are employed as electrophilic vinyl sources in complex syntheses. Recent advancements have led to the development of methods for chemo-, regio-, and stereoselective synthesis of β-methylthio vinyl triflates under neutral and simple conditions. This indicates the evolving utility of vinyl triflates in organic synthesis (Tang, Wei, Huang, & Xie, 2022).

Catalysis and Coupling Reactions

Vinyl triflates are integral in palladium-catalyzed cross-coupling reactions. Their application in catalyst tailoring has demonstrated effectiveness in coupling with a variety of arylstannanes, significantly impacting the field of synthetic organic chemistry (Farina & Roth, 1991).

Radical Reactions and Derivatives

Recent advances in radical reactions involving vinyl triflates have expanded their scope as valuable precursors for vinyl cations and vinyl carbenes. These advancements, particularly in radical trifluoromethylations, highlight the growing diversity of reactions where vinyl triflates are applicable (Kawamoto & Kamimura, 2022).

Mechanism of Action

The mechanism of action of Vinyl triflate in chemical reactions often involves its role as a precursor for vinyl cations, vinyl carbenes, and electrophiles for transition-metal-catalyzed cross-coupling reactions . In the nickel-catalyzed reductive aminocarbonylation reaction, vinyl triflates and nitroarenes are used as starting materials .

Safety and Hazards

While specific safety data for Vinyl triflate was not found, it’s important to handle all chemical compounds with care. Always refer to the safety data sheet of the specific compound and follow the recommended safety measures .

Future Directions

Recent research has shown promising applications of Vinyl triflate in various areas of organic synthesis . For instance, it has been used in the synthesis of α,β-unsaturated amides . Future research may continue to explore the potential of Vinyl triflate in other chemical reactions and its applications in different fields .

properties

IUPAC Name

ethenyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXQSUSMHZCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472101
Record name vinyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl triflate

CAS RN

53547-61-8
Record name Ethenyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53547-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name vinyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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